An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one (CAS No. 92658-00-9)[1]. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction methodologies alongside a detailed examination of established NMR principles for analogous heterocyclic systems. The presented data and its interpretation serve as a robust reference for researchers working with this or structurally related scaffolds.
Introduction: The Structural Significance of the Cyclopenta[b]pyridine Scaffold
The hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one core represents a bicyclic heterocyclic system of significant interest in medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active compounds. A precise understanding of its three-dimensional structure and electronic environment is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. NMR spectroscopy provides the most detailed insight into the molecular structure in solution.
This guide is structured to provide a foundational understanding of the expected NMR characteristics of the cis-fused isomer of this scaffold. We will delve into the predicted chemical shifts for each unique proton and carbon atom, explaining the underlying chemical and physical principles that govern these values.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one. These values were generated using computational methods that are widely accepted for their accuracy in predicting NMR spectra for organic molecules.[2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (NH) | ~2.5 - 3.5 | br s | - |
| H2α, H2β | ~2.8 - 3.2 | m | - |
| H3α, H3β | ~1.8 - 2.2 | m | - |
| H4a | ~2.5 - 2.9 | m | - |
| H5α, H5β | ~1.6 - 2.0 | m | - |
| H6α, H6β | ~1.4 - 1.8 | m | - |
| H7α, H7β | ~1.9 - 2.3 | m | - |
| H7a | ~2.3 - 2.7 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~45 - 50 |
| C3 | ~28 - 33 |
| C4 (C=O) | ~205 - 215 |
| C4a | ~55 - 60 |
| C5 | ~25 - 30 |
| C6 | ~22 - 27 |
| C7 | ~35 - 40 |
| C7a | ~40 - 45 |
Analysis and Rationale for Predicted Chemical Shifts
The predicted chemical shifts are governed by the interplay of inductive effects, anisotropic effects, and the stereochemical relationships between the nuclei.
¹H NMR Spectrum Analysis
The proton spectrum is characterized by a significant degree of signal overlap in the aliphatic region (1.4 - 3.2 ppm).
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NH Proton (H1): The proton on the nitrogen is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. Its position between 2.5 and 3.5 ppm is typical for a secondary amine.
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Protons adjacent to Nitrogen (H2): The protons on C2 are deshielded due to the inductive effect of the adjacent nitrogen atom, placing their signals in the range of 2.8 - 3.2 ppm.
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Bridgehead Protons (H4a, H7a): These protons are located at the fusion of the two rings and are expected to have complex multiplicities due to coupling with multiple neighboring protons. Their chemical shifts are influenced by the overall geometry of the bicyclic system.
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Protons adjacent to the Carbonyl Group (H3, H5): The protons on the carbons alpha to the carbonyl group (C3 and C5) are deshielded, though to a lesser extent than those adjacent to the nitrogen.
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Cyclopentane Ring Protons (H5, H6, H7): These protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The cis-fusion of the rings will dictate the specific dihedral angles and, consequently, the magnitude of the vicinal coupling constants.
¹³C NMR Spectrum Analysis
The carbon spectrum provides a clearer picture of the carbon skeleton.[5]
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Carbonyl Carbon (C4): The most downfield signal, predicted to be in the 205 - 215 ppm range, is characteristic of a ketone carbonyl carbon in a five-membered ring.[5]
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Carbons adjacent to Nitrogen (C2, C7a): The carbons directly attached to the nitrogen atom (C2 and C7a) are deshielded and appear in the 40-50 ppm region.
-
Bridgehead Carbon (C4a): This carbon, at the junction of the two rings and alpha to the carbonyl, is expected to be significantly deshielded.
-
Aliphatic Carbons (C3, C5, C6, C7): The remaining sp³ hybridized carbons of the cyclopentane and piperidine rings are expected in the upfield region of 22-40 ppm.
Computational Methodology for NMR Prediction
The following workflow outlines a robust protocol for the in silico prediction of NMR chemical shifts, which is essential in the absence of experimental data.
Caption: Workflow for computational prediction of NMR spectra.
Step-by-Step Protocol:
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Conformational Analysis: A thorough search for all low-energy conformers of the molecule is performed, typically using a molecular mechanics force field. The cis-fused ring system restricts conformational flexibility, but it is still a critical first step.
-
Geometry Optimization: The most stable conformers are then subjected to geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[2] This provides a more accurate representation of the molecule's geometry.
-
NMR Chemical Shift Calculation: Using the optimized geometries, the magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) for improved accuracy.[3]
-
Solvent Effects: To simulate experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM), is included in the calculation to account for the effect of the solvent (e.g., CDCl₃) on the chemical shifts.[2]
-
Boltzmann Averaging: If multiple stable conformers are found, their calculated chemical shifts are averaged based on their Boltzmann population distribution to yield the final predicted values.
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Referencing and Scaling: The calculated absolute shielding values are converted to chemical shifts (ppm) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS). Empirical scaling factors may be applied to correct for systematic errors in the computational method.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one. The provided chemical shift tables and their interpretations, grounded in fundamental NMR principles and state-of-the-art computational methods, offer a valuable resource for the identification and characterization of this heterocyclic scaffold. The outlined computational workflow serves as a practical guide for researchers needing to predict NMR spectra for novel compounds when experimental data is unavailable.
References
-
ResearchGate. (n.d.). 1H- and 13C-NMR chemical shift values of compound 4a. Retrieved from [Link]
- Jaskolski, M. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
-
PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
Rothamsted Repository. (n.d.). Appendix B. Synthetic chemistry & NMR data Experimental Methods Scheme 1: Synthesis of the non-natural sex pheromone compone. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1. 1H NMR (500 MHz, δH, multi, (J in Hz) and 13C NMR (125 MHz) spectral data of 1 and guttiferone Q. Retrieved from [Link]
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one and study of its quantum chemical and thermodynamic properties. Retrieved from [Link]
-
Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Sources
- 1. hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one;CAS No.:92658-00-9 [chemshuttle.com]
- 2. idc-online.com [idc-online.com]
- 3. Computational Chemistry Highlights: More applications of computed NMR spectra [compchemhighlights.org]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. bhu.ac.in [bhu.ac.in]
![Chemical structure of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](https://www.chemshuttle.com/images/product/148896.png)



